![molecular formula C19H17F3N2O2 B2629787 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid CAS No. 2253639-75-5](/img/structure/B2629787.png)
4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid
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Description
This compound, also known as 4-[amino(2-phenylcyclopropyl)methyl]benzonitrile; trifluoroacetic acid, has the CAS Number: 2253639-75-5 . It is a salt with the molecular weight of 362.35 . The IUPAC name of this compound is 4-(amino(2-phenylcyclopropyl)methyl)benzonitrile 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16N2.C2HF3O2/c18-11-12-6-8-14(9-7-12)17(19)16-10-15(16)13-4-2-1-3-5-13;3-2(4,5)1(6)7/h1-9,15-17H,10,19H2;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that similar compounds can undergo a variety of reactions. For example, aminobenzonitriles can be used as derivatization reagents in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid .Scientific Research Applications
Synthesis and Structural Properties
Research has identified key synthetic pathways and structural properties of related compounds that could provide insights into the handling and modification of 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the challenges and solutions in synthesizing complex organic compounds, which may parallel the synthetic challenges faced with our compound of interest (Qiu et al., 2009).
Degradation Processes
Understanding the degradation processes of structurally or functionally related compounds can provide insights into the stability and environmental impact of 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid. For instance, the LC-MS/MS study of nitisinone's degradation processes offers valuable data on stability under various conditions, which is crucial for assessing the lifecycle and safety profile of chemical compounds (Barchańska et al., 2019).
Building Block for Heterocyclic Compounds
The compound's potential as a precursor for synthesizing heterocyclic compounds is of significant interest. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones demonstrates the utility of similar compounds in generating a diverse array of heterocyclic structures, which could imply similar utility for 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid in synthesizing novel organic compounds (Gomaa & Ali, 2020).
properties
IUPAC Name |
4-[amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.C2HF3O2/c18-11-12-6-8-14(9-7-12)17(19)16-10-15(16)13-4-2-1-3-5-13;3-2(4,5)1(6)7/h1-9,15-17H,10,19H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYOHOBTUIYMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=C(C=C2)C#N)N)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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